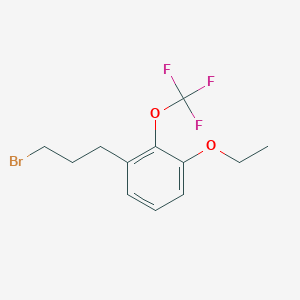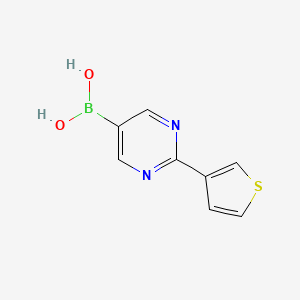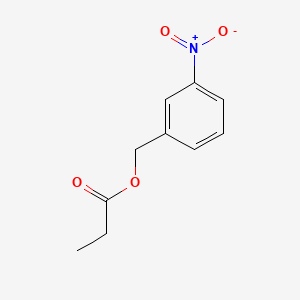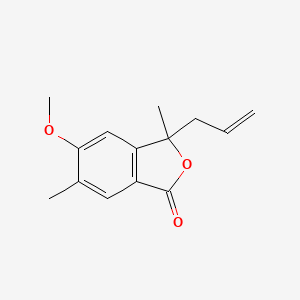
5-Methoxy-3,6-dimethyl-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” is a complex organic compound belonging to the isobenzofuranone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy ketones, followed by dehydration.
Friedel-Crafts Acylation: Introducing acyl groups into aromatic rings using catalysts like AlCl₃.
Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like KMnO₄ or CrO₃.
Reduction: Reduction to alcohols or alkanes using reducing agents like LiAlH₄ or NaBH₄.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
相似化合物的比较
Similar Compounds
Isobenzofuranone: A simpler analog with similar core structure.
5-Methoxyisobenzofuranone: A derivative with a methoxy group at the 5-position.
3,6-Dimethylisobenzofuranone: A derivative with methyl groups at the 3- and 6-positions.
Uniqueness
“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
101212-39-9 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
5-methoxy-3,6-dimethyl-3-prop-2-enyl-2-benzofuran-1-one |
InChI |
InChI=1S/C14H16O3/c1-5-6-14(3)11-8-12(16-4)9(2)7-10(11)13(15)17-14/h5,7-8H,1,6H2,2-4H3 |
InChI 键 |
BEZHJIVYVMPUBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1OC)C(OC2=O)(C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


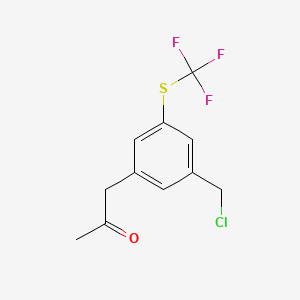
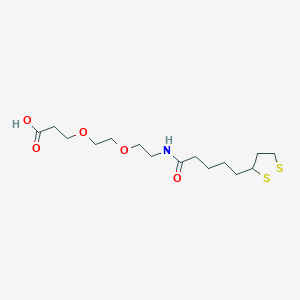

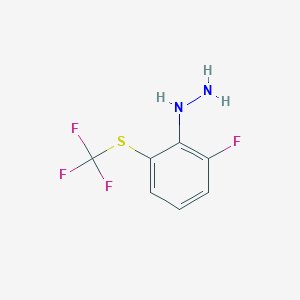
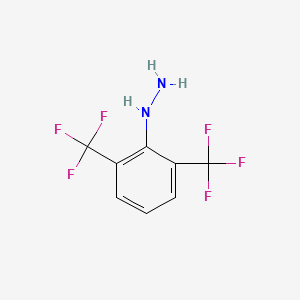
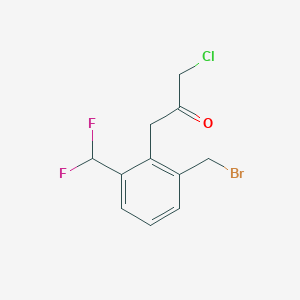
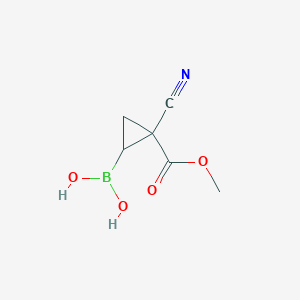
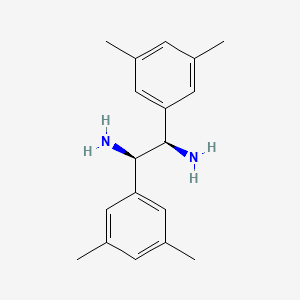
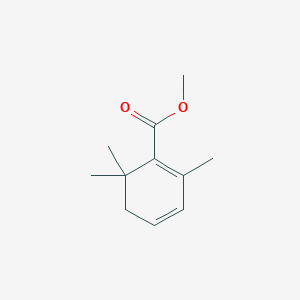
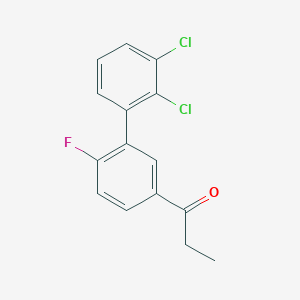
![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
